N-(2-bromophenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide
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Description
N-(2-bromophenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H19BrN4O2S and its molecular weight is 495.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Heterocyclic compounds incorporating elements such as pyrrolopyrimidine and thioacetamide moieties have been synthesized and evaluated for their antimicrobial activities. For instance, compounds synthesized from key intermediates like 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide have been characterized and tested for antimicrobial properties, suggesting the potential for similar compounds to serve as bases for new antimicrobials (Bondock et al., 2008).
Antimicrobial Activity of Novel Derivatives
New derivatives, such as those from 2-bromo-N-(phenylsulfonyl)acetamide, have been explored for their antimicrobial activity. These investigations have led to the synthesis of compounds with promising antimicrobial properties, further supporting the exploration of novel chemical entities for combating microbial resistance (Fahim & Ismael, 2019).
Structure-Activity Relationship Studies
The design and synthesis of heterocyclic compounds, including those with thienopyrimidine linked to rhodanine derivatives, have been pursued, yielding molecules with significant antibacterial potency. These studies highlight the importance of structural modifications in enhancing biological activity, pointing to the potential for structurally similar compounds to be developed into effective antimicrobial agents (Kerru et al., 2019).
Properties
IUPAC Name |
N-(2-bromophenyl)-2-[(3-cyclopropyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN4O2S/c24-17-8-4-5-9-18(17)26-19(29)13-31-23-27-20-16(14-6-2-1-3-7-14)12-25-21(20)22(30)28(23)15-10-11-15/h1-9,12,15,25H,10-11,13H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQAXNMQZCWKRLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5=CC=CC=C5Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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